molecular formula C16H19NO2S B1350747 Ethyl 2-amino-4-(4-propylphenyl)thiophene-3-carboxylate CAS No. 350990-43-1

Ethyl 2-amino-4-(4-propylphenyl)thiophene-3-carboxylate

Cat. No.: B1350747
CAS No.: 350990-43-1
M. Wt: 289.4 g/mol
InChI Key: AQDGISUUBAMRPQ-UHFFFAOYSA-N
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Description

Ethyl 2-amino-4-(4-propylphenyl)thiophene-3-carboxylate is a chemical compound with the molecular formula C16H19NO2S. It is a thiophene derivative, which means it contains a five-membered ring with one sulfur atom.

Preparation Methods

The synthesis of ethyl 2-amino-4-(4-propylphenyl)thiophene-3-carboxylate typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

Ethyl 2-amino-4-(4-propylphenyl)thiophene-3-carboxylate can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 2-amino-4-(4-propylphenyl)thiophene-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-amino-4-(4-propylphenyl)thiophene-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Ethyl 2-amino-4-(4-propylphenyl)thiophene-3-carboxylate can be compared with other thiophene derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

ethyl 2-amino-4-(4-propylphenyl)thiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2S/c1-3-5-11-6-8-12(9-7-11)13-10-20-15(17)14(13)16(18)19-4-2/h6-10H,3-5,17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQDGISUUBAMRPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)C2=CSC(=C2C(=O)OCC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90396525
Record name ethyl 2-amino-4-(4-propylphenyl)thiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90396525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

350990-43-1
Record name ethyl 2-amino-4-(4-propylphenyl)thiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90396525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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